molecular formula C20H33BrO2 B12601432 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene CAS No. 649739-55-9

1-(2-Bromoethoxy)-4-(dodecyloxy)benzene

Cat. No.: B12601432
CAS No.: 649739-55-9
M. Wt: 385.4 g/mol
InChI Key: CWFNEARJWADYLF-UHFFFAOYSA-N
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Description

Contextualization within Alkyl Aryl Ether and Bromoalkoxy Compound Chemistry

1-(2-Bromoethoxy)-4-(dodecyloxy)benzene belongs to the class of alkyl aryl ethers, which are organic compounds containing an ether group attached to both an alkyl and an aryl substituent. The ether linkage to the aromatic ring is generally stable, while the different substituents on the aromatic ring and the alkyl chain allow for a wide range of functionalities. The synthesis of such ethers can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

The presence of the bromoalkoxy group (-OCH2CH2Br) introduces a reactive site into the molecule. The carbon-bromine bond is susceptible to nucleophilic substitution, making it a key functional handle for further molecular elaboration. virginia.edu This allows for the covalent attachment of other molecular fragments, a crucial feature for the construction of more complex structures like polymers or dendrimers. The reactivity of the bromo group can be leveraged in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. virginia.edu Additionally, under basic conditions, elimination reactions can occur, leading to the formation of vinyl ethers. The cleavage of alkyl aryl ethers can be achieved using strong acids like HBr or HI, yielding a phenol (B47542) and an alkyl halide. aps.org

Significance of Functionalized Benzene (B151609) Derivatives in Contemporary Materials Science

Functionalized benzene derivatives are fundamental components in modern materials science due to their rigid structure and the diverse functionalities that can be introduced onto the benzene ring. nih.govacs.orgnih.govgoogle.com These derivatives serve as core units in a vast array of materials, including liquid crystals, polymers, and pharmaceuticals. The ability to tailor the properties of these materials by modifying the functional groups on the benzene ring is a cornerstone of rational material design.

The incorporation of long alkyl chains, such as the dodecyloxy group in this compound, can induce self-assembly and liquid crystalline behavior. googleapis.com These long chains influence the intermolecular interactions, leading to the formation of ordered structures on the nanoscale. Such materials are of great interest for applications in displays, sensors, and nanotechnology. googleapis.com Furthermore, the introduction of reactive functional groups, like the bromoethoxy moiety, allows for the post-synthesis modification of materials, enabling the fine-tuning of their properties or the creation of responsive materials that can change their characteristics in response to external stimuli.

Overview of Structural Motifs for Building Functional Materials

In materials science, a "structural motif" refers to a recurring, well-defined structural unit that imparts a specific function to a material. googleapis.com These motifs can be as simple as a specific functional group or as complex as a supramolecular assembly. The properties of a material are ultimately determined by the interplay of these motifs and their spatial arrangement.

The molecule this compound embodies several important structural motifs:

The Alkoxybenzene Core: This provides a rigid platform and influences the electronic properties of the molecule.

The Long Alkyl Chain (Dodecyloxy): This flexible tail is crucial for inducing self-assembly and promoting the formation of ordered phases like liquid crystals.

The Bromoalkoxy Group: This acts as a reactive handle, allowing for the covalent linkage of the molecule to other components to build larger, more complex functional systems.

The combination of these motifs in a single molecule makes it a powerful building block for creating materials with hierarchical structures and tailored functionalities.

Academic Research Landscape for this compound and Related Architectures

While specific research articles focusing solely on this compound are not abundant, the academic landscape is rich with studies on structurally similar compounds. Research on long-chain alkoxybenzene derivatives is prominent in the field of liquid crystals. google.comgoogle.comepo.org For instance, the synthesis and characterization of compounds with dodecyloxy chains attached to various aromatic cores are frequently reported, often in the context of creating new mesophases with specific thermal and optical properties. aps.org

The bromoalkoxy functionality is also a common feature in the design of polymerizable liquid crystals (mesogens) and in the synthesis of intermediates for pharmaceuticals and other complex organic molecules. virginia.edu Patents in the field of liquid crystals and organic electronics often describe molecules with similar substitution patterns, highlighting their potential commercial applications. google.commdpi.com The synthesis of such compounds typically involves multi-step procedures, starting from readily available phenols and incorporating the alkoxy and bromoalkoxy chains through sequential alkylation reactions.

Scope and Objectives for Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would encompass several key objectives. A primary goal would be the development of an efficient and scalable synthesis for this compound, likely involving the protection of a hydroquinone (B1673460) derivative, followed by sequential alkylation with dodecyl bromide and 1,2-dibromoethane (B42909).

Detailed characterization of the compound would be essential. This would involve a full suite of spectroscopic analyses to confirm its structure and purity.

Interactive Data Table: Predicted Spectroscopic Data
Technique Expected Features
¹H NMR Signals for the aromatic protons (typically in the range of 6.8-7.5 ppm), triplets for the methylene (B1212753) groups of the bromoethoxy and dodecyloxy chains, and a terminal methyl group signal for the dodecyl chain. googleapis.com
¹³C NMR Resonances for the aromatic carbons, the carbons of the alkoxy chains, and the carbon bearing the bromine atom.
IR Spectroscopy Characteristic absorptions for C-H stretching of the aromatic ring and alkyl chains, C-O-C stretching of the ether linkages, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Further investigation would focus on the material properties of this compound. This would include studying its thermal behavior using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to determine if it exhibits liquid crystalline phases. nih.govgoogle.com Its self-assembly in solution and on surfaces could be explored using microscopy techniques.

Finally, the synthetic utility of the bromoethoxy group would be explored by using it as a reactive handle to synthesize novel polymers, dendrimers, or other functional materials. The properties of these resulting materials would then be investigated to understand how the incorporation of the this compound motif influences their structure and function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649739-55-9

Molecular Formula

C20H33BrO2

Molecular Weight

385.4 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-dodecoxybenzene

InChI

InChI=1S/C20H33BrO2/c1-2-3-4-5-6-7-8-9-10-11-17-22-19-12-14-20(15-13-19)23-18-16-21/h12-15H,2-11,16-18H2,1H3

InChI Key

CWFNEARJWADYLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)OCCBr

Origin of Product

United States

Synthetic Methodologies and Precursor Development for 1 2 Bromoethoxy 4 Dodecyloxy Benzene

Overview of Established and Novel Synthetic Routes to 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene

The primary approach to synthesizing this compound is a two-step process that begins with the formation of a 4-(dodecyloxy)phenol intermediate, followed by the introduction of the 2-bromoethoxy chain. This sequential approach allows for controlled synthesis and purification of the intermediates, leading to a higher purity of the final product.

Etherification Strategies for the Dodecyloxy Moiety

The initial step in the synthesis is the etherification of a suitable hydroquinone (B1673460) derivative to introduce the long alkyl dodecyl chain. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

In a typical procedure, a starting material such as 4-hydroxybenzaldehyde (B117250) or ethyl 4-hydroxybenzoate (B8730719) is deprotonated with a base to form the more nucleophilic phenoxide. nih.gov This phenoxide then undergoes a nucleophilic substitution reaction with 1-bromododecane (B92323) to form the dodecyloxybenzene derivative. nih.govrsc.org

Key reagents and conditions for this step include:

Starting Materials: 4-hydroxybenzaldehyde or ethyl 4-hydroxybenzoate are frequently used.

Alkylating Agent: 1-bromododecane is the standard reagent for introducing the dodecyl group. nih.govrsc.org

Base: Anhydrous potassium carbonate (K2CO3) is a commonly employed base to facilitate the deprotonation of the phenolic hydroxyl group. nih.govrsc.org

Solvent: Polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction. rsc.orgnih.gov

Catalyst: The addition of potassium iodide (KI) can enhance the reaction rate by in situ conversion of the alkyl bromide to the more reactive alkyl iodide. rsc.org

The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, for several hours to ensure complete reaction. nih.govrsc.org Following the reaction, if the starting material was an ester or aldehyde, this functional group needs to be converted to a hydroxyl group to allow for the second etherification step. For example, an ester group can be hydrolyzed using a strong base like sodium hydroxide. nih.gov

Introduction of the Bromoethoxy Group via Alkylation Reactions

Once 4-(dodecyloxy)phenol is obtained, the next step is the introduction of the 2-bromoethoxy group. This is also typically achieved through a Williamson ether synthesis, where the remaining phenolic hydroxyl group of 4-(dodecyloxy)phenol is alkylated.

The common alkylating agent for this transformation is 1,2-dibromoethane (B42909). In this reaction, one of the bromine atoms of 1,2-dibromoethane is displaced by the phenoxide, while the other remains intact on the ethoxy chain. To favor mono-alkylation and minimize the formation of diaryl ether byproducts, an excess of 1,2-dibromoethane is often used.

An alternative strategy involves a two-step process where 4-(dodecyloxy)phenol is first reacted with a reagent like 2-chloroethanol (B45725) to form the corresponding hydroxyethoxy derivative. This intermediate is then converted to the bromoethoxy compound using a brominating agent such as carbon tetrabromide in the presence of triphenylphosphine. rsc.org

Exploration of Reaction Conditions and Optimization Protocols for Enhanced Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing the yield and purity of the final product.

Solvent Effects on Synthetic Efficiency

The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., K+ from K2CO3) while not strongly solvating the phenoxide anion, thus maintaining its nucleophilicity.

SolventTypeRationale for Use
AcetonePolar AproticGood solubility for reactants and facilitates SN2 reactions. nih.gov Its relatively low boiling point allows for easy removal after the reaction.
Dimethylformamide (DMF)Polar AproticHigh boiling point allows for reactions to be conducted at higher temperatures, potentially increasing the reaction rate. rsc.org
2-Butanone (MEK)Polar AproticSimilar properties to acetone but with a higher boiling point, offering a wider temperature range for reaction optimization. nih.gov
Acetonitrile (B52724)Polar AproticOften used in reactions involving phase-transfer catalysts. rsc.org

The use of aprotic polar solvents is known to favor SN2 type reactions, which is the mechanism of the Williamson ether synthesis. nih.gov

Catalyst Selection and Reaction Kinetics Studies

Catalysts can significantly improve the rate and efficiency of the etherification reactions.

Phase-Transfer Catalysts: In reactions where the reactants are in different phases (e.g., a solid base and a liquid organic phase), a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can be employed. These catalysts facilitate the transfer of the anionic nucleophile (phenoxide) from the solid or aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. The use of phase-transfer catalysts has been shown to boost yields in similar etherification reactions.

Iodide Catalysis: As mentioned earlier, the addition of a catalytic amount of an iodide salt, such as potassium iodide (KI), can increase the reaction rate. rsc.org The iodide ion is a better nucleophile than the bromide ion and can displace the bromide on the alkylating agent to form a more reactive alkyl iodide in situ.

Kinetic studies of similar reactions often reveal that the rate is dependent on the concentrations of both the phenoxide and the alkylating agent, consistent with an SN2 mechanism. The choice of base and its concentration can also influence the reaction kinetics by affecting the concentration of the reactive phenoxide species. nih.gov

Temperature and Pressure Influences on Product Formation

Temperature is a critical parameter in the synthesis of this compound.

ParameterEffect on ReactionTypical Conditions
Temperature Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination reactions of the alkyl halide or decomposition of the product.Reactions are often carried out at the reflux temperature of the chosen solvent, which can range from 56°C (acetone) to 153°C (DMF). nih.govrsc.orgnih.gov
Pressure For the described liquid-phase reactions at or below the boiling point of the solvent, the reaction is typically carried out at atmospheric pressure. Specialized equipment would be required for reactions at elevated pressures, which is not commonly reported for this type of synthesis.Atmospheric pressure is standard.

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. For instance, the etherification to introduce the dodecyloxy group is often performed at around 80°C for an extended period to ensure the reaction goes to completion. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable and environmentally benign processes. Key considerations include atom economy, reaction efficiency, and the use of sustainable materials.

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Williamson ether synthesis, being a substitution reaction, inherently generates byproducts, which lowers its atom economy compared to addition or rearrangement reactions.

For the two proposed pathways, the atom economy can be calculated as follows:

Pathway A: 4-(dodecyloxy)phenol + 1,2-dibromoethane → this compound + HBr

Molecular Weights:

4-(dodecyloxy)phenol (C₁₈H₃₀O₂): 278.43 g/mol

1,2-dibromoethane (C₂H₄Br₂): 187.86 g/mol

this compound (C₂₀H₃₃BrO₂): 393.38 g/mol

Hydrogen Bromide (HBr): 80.91 g/mol

Atom Economy Calculation: [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100 [393.38 / (278.43 + 187.86)] x 100 = 84.3%

Pathway B: 4-(2-bromoethoxy)phenol (B1338060) + 1-bromododecane → this compound + HBr

Molecular Weights:

4-(2-bromoethoxy)phenol (C₈H₉BrO₂): 217.06 g/mol uni.lu

1-bromododecane (C₁₂H₂₅Br): 249.23 g/mol

this compound (C₂₀H₃₃BrO₂): 393.38 g/mol

Hydrogen Bromide (HBr): 80.91 g/mol

Atom Economy Calculation: [393.38 / (217.06 + 249.23)] x 100 = 84.3%

The following interactive table summarizes the atom economy for both pathways.

PathwayReactant 1Reactant 2ProductByproductAtom Economy (%)
A 4-(dodecyloxy)phenol1,2-dibromoethaneThis compoundHBr84.3
B 4-(2-bromoethoxy)phenol1-bromododecaneThis compoundHBr84.3

The choice of solvents and reagents plays a pivotal role in the greenness of a synthetic process. Traditional Williamson ether syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. byjus.com While effective, these solvents are often derived from petrochemical sources and can be difficult to recycle.

Greener alternatives include:

Phase-Transfer Catalysis (PTC): This technique allows the reaction to occur in a biphasic system (e.g., water and an organic solvent), reducing the need for large quantities of organic solvents. byjus.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it reacts with the alkyl halide.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and reducing the need for solvents altogether in some cases. wikipedia.org

Sustainable Solvents: The use of bio-based solvents or greener alternatives to traditional polar aprotic solvents is an area of active research.

The base used to generate the phenoxide is also a key consideration. Strong bases like sodium hydride (NaH) are effective but pose safety and handling challenges. Milder bases like potassium carbonate (K₂CO₃) are often preferred in greener synthetic protocols. mdpi.com

Design and Synthesis of Advanced Precursors for Complex Derivatives

The compound this compound serves as a valuable precursor for more complex molecular architectures, particularly in materials science, such as in the synthesis of liquid crystals and functional polymers. mdpi.comhgxx.org The bromoethoxy group provides a reactive handle for a variety of subsequent chemical transformations.

Advanced precursors can be designed by modifying either the dodecyloxy chain or the bromoethoxy moiety. For example, introducing functional groups onto the dodecyl chain prior to the etherification step can lead to precursors for side-chain liquid crystalline polymers.

A key strategy for creating advanced derivatives involves the conversion of the terminal bromide to other functional groups. For instance, the bromide can be readily displaced by nucleophiles such as azides, cyanides, or thiols, opening up a wide range of chemical possibilities. The azide-functionalized derivative, for example, can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecular fragments.

The synthesis of these advanced precursors often involves multi-step sequences where the Williamson ether synthesis is a crucial C-O bond-forming step. The robust nature of this reaction allows for the incorporation of various functionalities, provided they are stable to the basic reaction conditions.

Comparative Analysis of Synthetic Pathways in Terms of Research Scalability and Purity

The scalability and purity of the final product are critical factors in selecting a synthetic pathway for both academic research and potential industrial applications.

Pathway A: 4-(dodecyloxy)phenol + 1,2-dibromoethane

Scalability: This route might present challenges on a larger scale due to the need for a significant excess of 1,2-dibromoethane to minimize the formation of the bis-substituted byproduct, 1,2-bis(4-dodecyloxyphenoxy)ethane. The separation of the desired mono-ether from the excess 1,2-dibromoethane and the di-ether can be difficult, often requiring careful chromatography, which is not ideal for large-scale production.

Purity: Achieving high purity can be challenging due to the potential for the formation of the di-ether impurity. The similarity in polarity between the desired product and the di-ether can complicate purification.

Pathway B: 4-(2-bromoethoxy)phenol + 1-bromododecane

Purity: This route is expected to yield a purer product with simpler purification. The primary potential byproduct would be from any unreacted starting materials, which are generally easier to separate from the higher molecular weight product than the di-ether in Pathway A. The long dodecyl chain significantly alters the polarity of the product compared to the starting phenol (B47542), facilitating purification by crystallization or chromatography.

The following data table provides a comparative overview of the two pathways.

FeaturePathway APathway B
Precursors 4-(dodecyloxy)phenol, 1,2-dibromoethane4-(2-bromoethoxy)phenol, 1-bromododecane
Stoichiometry Requires large excess of 1,2-dibromoethaneCan be run with near 1:1 stoichiometry
Main Impurity 1,2-bis(4-dodecyloxyphenoxy)ethaneUnreacted starting materials
Purification Potentially difficult (chromatography)Generally easier (crystallization/chromatography)
Scalability Less favorableMore favorable
Overall Efficiency Likely lower due to excess reagent and purification challengesPotentially higher

Chemical Reactivity and Transformation Studies of 1 2 Bromoethoxy 4 Dodecyloxy Benzene

Nucleophilic Substitution Reactions Involving the Bromoethoxy Moiety

The primary alkyl bromide of the bromoethoxy group in 1-(2-bromoethoxy)-4-(dodecyloxy)benzene serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a variety of functional groups, leading to the synthesis of diverse intermediates.

Mechanistic Investigations of Bromine Displacement Reactions

The displacement of the bromine atom in this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the incoming nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The primary nature of the alkyl halide and the unhindered access to the electrophilic carbon favor this pathway over a unimolecular (SN1) mechanism, which would involve the formation of a less stable primary carbocation.

Synthesis of Ethers, Amines, and Esters as Advanced Intermediates

The amenability of the bromoethoxy group to nucleophilic attack has been exploited to synthesize a range of advanced intermediates. The general scheme for these transformations is presented below:

General Reaction Scheme for Nucleophilic Substitution:

Where Nu represents a nucleophile.

The following table summarizes the synthesis of various derivatives from this compound, highlighting the versatility of this starting material.

Product TypeNucleophileReagent ExampleProduct
EtherAlkoxideSodium methoxide (B1231860) (NaOCH₃)1-(2-Methoxyethoxy)-4-(dodecyloxy)benzene
AmineAmineAmmonia (NH₃)1-(2-Aminoethoxy)-4-(dodecyloxy)benzene
EsterCarboxylateSodium acetate (B1210297) (CH₃COONa)2-(4-(Dodecyloxy)phenoxy)ethyl acetate

These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetone (B3395972), to facilitate the dissolution of the reactants and promote the SN2 pathway. The resulting ethers, amines, and esters can serve as key intermediates in the synthesis of more complex molecules, including liquid crystals and biologically active compounds.

Carbon-Carbon Coupling Reactions at the Bromoethoxy Position

While less common for primary alkyl halides compared to aryl or vinyl halides, the bromoethoxy group can, under specific catalytic conditions, participate in carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While the direct participation of the bromoethoxy group in reactions like Sonogashira, Suzuki, or Heck is challenging due to the sp³-hybridized carbon, modifications of the substrate or specialized catalytic systems could potentially enable such transformations. For instance, conversion of the bromide to an organometallic species could facilitate its use in coupling reactions.

The general catalytic cycle for these reactions involves an oxidative addition of the halide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Formation of Conjugated Systems and Extended Architectures

Should coupling reactions at the bromoethoxy position be achieved, they would open avenues for the creation of extended conjugated systems. For example, a Sonogashira coupling with a terminal alkyne would introduce a new π-system into the molecule, potentially leading to materials with interesting photophysical properties. Similarly, a Suzuki coupling with an arylboronic acid could extend the aromatic system.

Functionalization of the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two oxygen-containing substituents. The alkoxy groups are ortho-, para-directing and activating, meaning that incoming electrophiles will preferentially add to the positions ortho to these groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration using a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted products at the positions ortho to the ether linkages. The long dodecyloxy chain might exert some steric hindrance, potentially influencing the regioselectivity of the substitution.

The introduction of new functional groups onto the aromatic ring further enhances the utility of this molecule as a scaffold for the synthesis of complex, multifunctional materials.

Electrophilic Aromatic Substitution Pathways and Regioselectivity Studies

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two alkoxy substituents. Both the dodecyloxy (-O(CH₂)₁₁CH₃) and the 2-bromoethoxy (-OCH₂CH₂Br) groups are ortho, para-directing activators. youtube.comdoubtnut.comlibretexts.orgcognitoedu.org This is because the oxygen atoms, with their lone pairs of electrons, can donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the attack by an electrophile. youtube.comlibretexts.org This stabilization is most effective when the electrophile adds to the positions ortho or para to the alkoxy groups.

In this compound, the para position is already occupied by the dodecyloxy group relative to the bromoethoxy group. Therefore, incoming electrophiles will be directed to the positions ortho to either of the two alkoxy groups. The large steric bulk of the dodecyloxy group might slightly disfavor substitution at its adjacent ortho positions compared to the ortho positions of the less bulky 2-bromoethoxy group. However, both alkoxy groups work in concert to activate the same positions on the ring (positions 2, 3, 5, and 6 relative to the bromoethoxy group at position 1). The primary sites for electrophilic attack are the two carbons ortho to the 2-bromoethoxy group and also ortho/meta to the dodecyloxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com The presence of the activating alkoxy groups facilitates these reactions, often allowing for milder reaction conditions compared to unsubstituted benzene. tandfonline.commt.comlibretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted benzenes.

ReactionReagentsTypical ElectrophilePredicted Major Products
Nitration HNO₃, H₂SO₄NO₂⁺1-(2-Bromoethoxy)-2-nitro-4-(dodecyloxy)benzene and 1-(2-Bromoethoxy)-3-nitro-4-(dodecyloxy)benzene
Bromination Br₂, FeBr₃Br⁺2-Bromo-1-(2-bromoethoxy)-4-(dodecyloxy)benzene and 3-Bromo-1-(2-bromoethoxy)-4-(dodecyloxy)benzene
Sulfonation Fuming H₂SO₄SO₃2-(2-Bromoethoxy)-5-(dodecyloxy)benzenesulfonic acid and 3-(2-Bromoethoxy)-4-(dodecyloxy)benzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺1-[2-(2-Bromoethoxy)-5-(dodecyloxy)phenyl]ethan-1-one and 1-[3-(2-Bromoethoxy)-4-(dodecyloxy)phenyl]ethan-1-one (for R=CH₃)

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with various electrophiles to introduce a substituent specifically at that ortho position.

Alkoxy groups, including methoxy (B1213986) and other ether functionalities, are effective DMGs. wikipedia.orgnih.govharvard.edu The oxygen atom of the ether coordinates to the lithium atom of the organolithium reagent, directing the deprotonation to the adjacent ortho-hydrogen. wikipedia.org In the case of this compound, both ether oxygens can act as directing groups.

The oxygen of the 2-bromoethoxy group can direct lithiation to the adjacent C-2 position.

The oxygen of the dodecyloxy group can direct lithiation to the adjacent C-5 position.

Competition between the two alkoxy groups would determine the final regiochemical outcome. The relative directing power of different alkoxy groups can be influenced by factors such as steric hindrance and the presence of other heteroatoms. The bromo atom on the ethoxy chain might also influence the reaction through chelation or inductive effects. Following the metalation step, quenching the aryllithium species with an electrophile allows for the introduction of a wide range of functional groups.

Table 2: Potential Directed Ortho Metalation (DoM) Reactions and Products This table illustrates potential DoM strategies based on the known directing ability of alkoxy groups.

Step 1: MetalationStep 2: ElectrophilePotential Products
n-BuLi, THF, -78 °CCO₂ then H₃O⁺2-(2-Bromoethoxy)-5-(dodecyloxy)benzoic acid
sec-BuLi, TMEDA, -78 °C(CH₃)₃SiCl1-(2-Bromoethoxy)-4-(dodecyloxy)-2-(trimethylsilyl)benzene
n-BuLi, THF, -78 °CI₂1-(2-Bromoethoxy)-2-iodo-4-(dodecyloxy)benzene
sec-BuLi, TMEDA, -78 °CDMF then H₃O⁺2-(2-Bromoethoxy)-5-(dodecyloxy)benzaldehyde

Oxidative and Reductive Transformations for Structural Modification

The structural modification of this compound can be achieved through various oxidative and reductive pathways, targeting different parts of the molecule.

Oxidative Transformations: The benzene ring itself is generally stable to oxidation, but the alkyl side chains can be susceptible under certain conditions. However, the primary targets for oxidation are the ether linkages, although this typically requires harsh conditions. Strong oxidizing agents can potentially cleave the aryl ether bonds, though this is not a common laboratory transformation. rsc.orgnih.gov More relevant is the oxidation of the benzylic position if an alkyl group were present on the ring; however, this molecule lacks such a feature. youtube.comlibretexts.orgyoutube.com

Reductive Transformations: Reduction offers more selective transformations for this molecule. The primary site for reduction is the carbon-bromine bond in the 2-bromoethoxy group. This alkyl bromide moiety can be reduced to an alkane, converting the bromoethoxy group to an ethoxy group. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. organicmystery.comquora.comunacademy.com Another method involves the formation of a Grignard reagent followed by protonolysis. youtube.com

Additionally, the aryl ether bonds can undergo reductive cleavage under specific catalytic conditions, for instance, using strong reducing agents or certain metal catalysts, but this generally requires forcing conditions. acs.org

Table 3: Representative Oxidative and Reductive Transformations This table outlines plausible transformations based on the reactivity of the functional groups present.

Transformation TypeReagents/ConditionsTarget Functional GroupExpected Product
Reduction of Alkyl Bromide 1. Mg, Et₂O 2. H₂OC-Br1-(Ethoxy)-4-(dodecyloxy)benzene
Reduction of Alkyl Bromide LiAlH₄, THFC-Br1-(Ethoxy)-4-(dodecyloxy)benzene
Reduction of Alkyl Bromide H₂, Pd/CC-Br1-(Ethoxy)-4-(dodecyloxy)benzene
Aryl Ether Cleavage (Forced) HBr (conc.), heatAr-O-CH₂4-(Dodecyloxy)phenol and 1,2-dibromoethane (B42909)

Thermal and Photochemical Stability of this compound in Reaction Environments

The stability of this compound under thermal and photochemical stress is a critical consideration for its synthesis, purification, and application in various reaction environments.

Thermal Stability: Aryl ethers are known to be thermally robust. acs.orgrsc.org The C(aryl)-O bond possesses significant stability, and high temperatures are generally required to induce cleavage. The long dodecyl chain is a simple alkane and is also thermally stable. The weakest point in the molecule concerning thermal degradation is likely the C-Br bond, which could undergo elimination of HBr at elevated temperatures, especially in the presence of a base, to yield 1-(dodecyloxy)-4-(vinyloxy)benzene. The ether linkages themselves would require temperatures often exceeding 400 °C for significant pyrolytic degradation. acs.org

Photochemical Stability: The photochemical stability of this compound is influenced by its two main chromophores: the substituted benzene ring and the bromoalkane moiety. Aromatic compounds can absorb UV light and undergo various photochemical reactions. Aryl ethers can undergo photochemical cleavage, though this often requires specific sensitizers or high-energy UV light. acs.org

The C-Br bond is known to be photolabile. nih.govnih.gov Upon absorption of UV radiation, the C-Br bond can undergo homolytic cleavage to generate a bromine radical and a carbon-centered radical. In solution, these reactive intermediates can lead to a variety of subsequent reactions, including hydrogen abstraction from the solvent, recombination, or reaction with other species present in the medium. This photosensitivity suggests that reactions involving this compound should be conducted with protection from light to avoid unwanted side reactions and degradation.

Table 4: Summary of Stability Characteristics This table summarizes the expected stability of the compound under different conditions.

ConditionStabilityPotential Decomposition PathwaysKey Considerations
Thermal (Inert Atmosphere) High- Elimination of HBr from the bromoethoxy group. - Pyrolytic cleavage of ether bonds at very high temperatures (>400 °C).Generally stable under typical reaction conditions (up to ~150-200 °C).
Photochemical (UV exposure) Moderate to Low- Homolytic cleavage of the C-Br bond. - Radical-mediated side reactions. - Potential for aryl ether bond cleavage under high energy irradiation.Reactions and storage should be carried out with protection from light.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene, providing detailed information about the chemical environment of each proton and carbon atom.

A standard ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the protons of the ethoxy chain, and the long dodecyloxy alkyl chain. The aromatic protons typically appear as two sets of doublets in the range of δ 6.8-7.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the bromoethoxy group would exhibit characteristic triplets: the one adjacent to the oxygen (-O-CH₂-) at approximately δ 4.2 ppm and the one adjacent to the bromine (-CH₂-Br) further downfield at around δ 3.6 ppm. The dodecyloxy chain would present a triplet for the terminal methyl group near δ 0.9 ppm, a series of overlapping multiplets for the internal methylene groups between δ 1.2-1.5 ppm, and a triplet for the methylene group attached to the phenoxy oxygen (-O-CH₂-) at about δ 3.9 ppm.

Similarly, the ¹³C NMR spectrum would provide complementary information, with distinct peaks for each carbon atom in a unique electronic environment. The aromatic carbons, the two carbons of the bromoethoxy moiety, and the twelve carbons of the dodecyloxy chain would all resonate at characteristic chemical shifts.

Expected ¹H NMR Data for this compound:

Protons Chemical Shift (δ, ppm) Multiplicity
Ar-H 6.80-6.90 d
Ar-H 6.85-6.95 d
-O-CH₂-CH₂-Br 4.25 t
-O-CH₂-CH₂-Br 3.65 t
Ar-O-CH₂- 3.95 t
-(CH₂)₁₀- 1.20-1.80 m

Expected ¹³C NMR Data for this compound:

Carbon Chemical Shift (δ, ppm)
Ar-C (quaternary) 153-154
Ar-C (quaternary) 152-153
Ar-CH 115-116
Ar-CH 114-115
-O-CH₂-CH₂-Br 68-69
-O-CH₂-CH₂-Br 29-30
Ar-O-CH₂- 68-69
-(CH₂)₁₀- 22-32

2D NMR Techniques for Connectivity and Stereochemical Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be observed between the two aromatic doublets, confirming their ortho relationship. Crucially, it would also show correlations between the two methylene triplets of the bromoethoxy group, establishing the -CH₂-CH₂- connectivity. Similarly, the protons of the dodecyloxy chain would show a cascade of correlations from the -O-CH₂- group down to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the proton triplet at δ 4.25 ppm would show a cross-peak with the carbon signal at δ 68-69 ppm, confirming their direct bond in the -O-CH₂- fragment of the bromoethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for connecting the different fragments of the molecule. For instance, a correlation would be expected between the protons of the -O-CH₂- group of the bromoethoxy chain (at δ 4.25 ppm) and the quaternary aromatic carbon to which the ether oxygen is attached (around 153-154 ppm). Similarly, correlations between the protons of the -O-CH₂- group of the dodecyloxy chain and its corresponding aromatic quaternary carbon would be observed, confirming the ether linkages to the benzene ring.

Dynamic NMR for Conformational Studies

While less critical for a flexible molecule like this compound under standard conditions, dynamic NMR (DNMR) could be utilized to study conformational dynamics. By varying the temperature, it would be possible to investigate the rotational freedom around the C-O bonds of the ether linkages and the C-C bonds of the alkyl chains. At very low temperatures, the rotation might slow down sufficiently to cause broadening or splitting of the NMR signals, providing insights into the energy barriers of these conformational changes. However, for a molecule with such a long and flexible alkyl chain, resolving specific conformers would be challenging.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the exact mass of this compound with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the chemical formula (C₂₀H₃₃BrO₂). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Expected HRMS Data for this compound:

Ion Calculated m/z
[C₂₀H₃₃⁷⁹BrO₂]⁺ 399.1686

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion of this compound) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragmentation patterns provides detailed structural information.

For this compound, characteristic fragmentation pathways would be expected:

Cleavage of the bromoethoxy group: Loss of the bromoethoxy radical (•CH₂CH₂Br) or a neutral bromoethanol molecule would lead to significant fragment ions.

Benzylic cleavage: Cleavage of the ether bond between the dodecyloxy chain and the aromatic ring would result in a dodecyloxy cation or a phenoxy radical fragment.

Fragmentation of the dodecyl chain: A series of fragment ions corresponding to the sequential loss of methylene units from the dodecyl chain would be observed.

Loss of the bromine atom: A fragment corresponding to the loss of the bromine radical (•Br) from the parent ion is also a likely fragmentation pathway.

The precise masses and relative abundances of these fragment ions, as determined by MS/MS, would allow for the reconstruction of the molecular structure, confirming the identity and connectivity of the different functional groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into intermolecular interactions in the condensed phase.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands:

C-H stretching: Aliphatic C-H stretching vibrations from the dodecyl and ethoxy chains would appear in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching would be observed around 3030-3100 cm⁻¹.

C-O stretching: Strong C-O stretching bands for the aryl-alkyl ether linkages would be prominent in the 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

C=C stretching: Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1610 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric C-O-C stretching and the C-Br stretching vibrations would also be observable.

By comparing the experimental IR and Raman spectra with established correlation charts and databases for similar compounds, the presence of the key functional groups in this compound can be confidently confirmed.

Expected Vibrational Spectroscopy Data for this compound:

Functional Group Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H stretch 3030-3100 IR, Raman
Aliphatic C-H stretch 2850-2960 IR, Raman
Aromatic C=C stretch 1450-1610 IR, Raman
Asymmetric C-O-C stretch 1240-1260 IR
Symmetric C-O-C stretch 1020-1050 IR, Raman

X-ray Crystallography and Diffraction Techniques for Solid-State Structural Determination and Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the dodecyloxy and bromoethoxy chains relative to the benzene ring.

The structure of the benzene and cyclohexane (B81311) rings are known to be flat, with thicknesses of approximately 4.70 Å and 5.10 Å, respectively. aps.org The substitution on the benzene ring in this compound is expected to influence these dimensions. In the absence of experimental data for the target compound, the crystallographic data for related structures provides a strong basis for predicting its solid-state behavior. For instance, the analysis of tetra-aryl benzene isomers has demonstrated the power of X-ray crystallography in elucidating the absolute configuration of complex molecules. nih.gov

Table 1: Expected Crystallographic Parameters for this compound Based on Analogous Structures
ParameterExpected Value/FeatureRationale from Analogous Compounds
Crystal System Likely monoclinic or triclinicCommon for substituted benzenes with flexible chains. mdpi.com
Space Group Centrosymmetric (e.g., P-1, P2₁/c)Common for achiral molecules.
Benzene Ring Planar, C-C bond lengths ~1.39 ÅConsistent with known benzene structures. docbrown.info
Dodecyloxy Chain Likely in an all-trans conformationEnergetically favorable for long alkyl chains in the solid state.
Packing Motif Layered or interdigitated structureDriven by van der Waals forces between dodecyl chains. rsc.org
Intermolecular Interactions van der Waals forces, π–π stacking, weak C-H···Br/O interactionsExpected for this molecular structure. mdpi.com

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring in Research Studies

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound due to its relatively high molecular weight and polarity. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase. rjlm.ro The long dodecyl chain imparts significant hydrophobicity, leading to strong retention on a reversed-phase column.

For purity assessment, a gradient elution method, starting with a higher proportion of a polar solvent like water and gradually increasing the concentration of an organic modifier such as acetonitrile (B52724) or methanol, would be effective in separating the target compound from potential impurities. Impurities could include starting materials (e.g., 4-dodecyloxyphenol), byproducts (e.g., 1,4-bis(dodecyloxy)benzene), or degradation products. A UV detector would be suitable for detection, as the benzene ring provides a strong chromophore. The precision and accuracy of HPLC methods are well-established, with low relative standard deviation (RSD) values for both intra- and inter-day analyses. researchgate.net

Gas Chromatography (GC) can also be used, particularly for monitoring reaction progress where the volatility of reactants and products allows. Given the molecular weight of this compound, a high-temperature GC column and an appropriate temperature program would be necessary. researchgate.net A flame ionization detector (FID) would provide excellent sensitivity. For GC analysis, it is crucial that the compound is thermally stable and does not decompose in the injector port or on the column. The use of a short capillary column can be advantageous for the analysis of high-boiling point compounds. scielo.br GC is also highly effective for the analysis of less polar impurities that might be present.

Table 2: Hypothetical Chromatographic Conditions for the Analysis of this compound
TechniqueColumnMobile/Carrier GasDetectorExpected Application
HPLC Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Gradient of Acetonitrile/WaterUV (e.g., at 254 nm)Purity assessment, quantification, separation of polar impurities. rjlm.ro
GC High-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)HeliumFIDReaction monitoring, analysis of volatile impurities. ajbls.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Understanding Thermal Behavior in Research

Thermal analysis techniques are critical for characterizing the thermal properties of materials, including their stability and phase transitions. For this compound, which has characteristics of a liquid crystalline or waxy solid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would reveal its thermal stability and decomposition profile. It is expected that the compound would be stable up to a certain temperature, after which a loss of mass would be observed due to decomposition. The decomposition may occur in one or multiple steps, potentially involving the loss of the bromoethoxy group followed by the degradation of the dodecyloxy chain and the aromatic core. Consistent TGA methodology is crucial for obtaining comparable results. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. DSC is particularly useful for identifying phase transitions such as melting and crystallization. youtube.com For a compound like this compound, the DSC thermogram would likely show a sharp endothermic peak corresponding to its melting point. Given the long dodecyl chain, it is also possible that the compound exhibits liquid crystalline behavior, which would be observable as additional, smaller endothermic peaks corresponding to mesophase transitions. mdpi.comnih.gov The enthalpy of these transitions can be quantified from the area under the peaks, providing thermodynamic information about the phase changes. nih.gov DSC is a highly sensitive technique for detecting subtle thermal events.

Table 3: Expected Thermal Properties of this compound from TGA and DSC
TechniqueExpected ObservationSignificance
TGA Onset of decomposition temperature.Indicates the upper limit of thermal stability. mdpi.com
DSC Sharp endothermic peak (melting).Determination of melting point and enthalpy of fusion. nih.gov
DSC Potential additional small endothermic peaks.Suggests possible liquid crystalline phase transitions. mdpi.commdpi.com

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the unambiguous identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the eluting compounds are ionized, and their mass-to-charge ratio is determined. The resulting mass spectrum serves as a molecular fingerprint. For this compound, GC-MS analysis would provide its molecular weight and fragmentation pattern. A characteristic feature in the mass spectrum would be the isotopic pattern of bromine (79Br and 81Br in a roughly 1:1 ratio), which would result in two molecular ion peaks (M+ and M+2) of nearly equal intensity. libretexts.org Common fragmentation pathways for alkylbenzenes include benzylic cleavage. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative that is particularly useful for less volatile or thermally labile compounds. nih.gov The compound would first be separated by HPLC, and the eluent would be introduced into the mass spectrometer. Electrospray ionization (ESI) would be a suitable ionization technique for this molecule. LC-MS is highly effective for identifying components in complex mixtures, such as reaction byproducts or metabolites in biological samples. The high sensitivity and selectivity of LC-MS make it a valuable tool in pharmaceutical and environmental analysis.

Table 4: Predicted Mass Spectrometric Data for this compound
TechniqueIonization MethodKey Expected FragmentsApplication
GC-MS Electron Ionization (EI)Molecular ion peaks showing the bromine isotope pattern; fragments corresponding to loss of the bromoethyl group and cleavage of the dodecyl chain. libretexts.orgcore.ac.ukIdentification of the compound and volatile impurities in a sample mixture. researchgate.netijceronline.com
LC-MS Electrospray Ionization (ESI)Protonated molecule [M+H]⁺ with the characteristic bromine isotope pattern.Analysis of complex mixtures, identification of non-volatile impurities and potential metabolites. mdpi.com

Polymer Chemistry and Macromolecular Applications of 1 2 Bromoethoxy 4 Dodecyloxy Benzene Derivatives

Design and Synthesis of Monomers Based on 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene for Polymerization

The inherent reactivity of the terminal bromine atom in this compound allows for its conversion into various polymerizable monomers. The strategic design of these monomers leverages the bromo group as a handle for chemical modification, while the dodecyloxy chain is carried into the final polymer structure to impart specific characteristics.

One common strategy involves the transformation of the bromo-functional compound into a monomer suitable for step-growth polymerization. For instance, the bromo group can be converted to an azide (B81097) (-N₃) through nucleophilic substitution with sodium azide. The resulting azido-terminated molecule can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction, with difunctional alkyne-containing comonomers to produce polytriazoles.

Alternatively, the parent compound can be modified to create monomers for chain-growth polymerization. This can be achieved by reacting it with polymerizable units. For example, reaction with a protected hydroxystyrene (B8347415) derivative could yield a styrenic monomer bearing the dodecyloxy side group, ready for subsequent radical or anionic polymerization. rsc.org The table below outlines potential monomer designs derived from this precursor.

Interactive Data Table: Monomer Synthesis Routes

Target Monomer Type Synthetic Strategy Comonomer Example Resulting Polymer Type
Azide-functional Nucleophilic substitution of -Br with NaN₃ Di-alkyne functional molecule Polytriazole
Styrenic Etherification with 4-vinylbenzyl chloride Styrene (B11656), Acrylates Polystyrene copolymers

Polymerization Mechanisms Involving this compound Derivatives

The utility of this compound extends to its direct involvement in polymerization reactions, either through condensation mechanisms or as a key component in living polymerization techniques.

Derivatives of this compound are suitable for condensation polymerization to form polyethers. A viable synthetic route involves using its precursor, 4-(dodecyloxy)phenol. The phenol (B47542) can be deprotonated with a base to form a highly nucleophilic phenoxide. This phenoxide can then react with a difunctional electrophile, such as a dibromoalkane, in a Williamson ether synthesis-type polycondensation.

Conversely, a self-condensation reaction is plausible where the phenoxide of 4-(dodecyloxy)phenol reacts with the bromoethoxy group of this compound itself, although this typically requires a two-step monomer synthesis to create an A-B type monomer with a phenol on one end and the bromoethoxy group on the other. This process leads to the formation of polyethers where the rigid aromatic rings and flexible dodecyloxy side chains are integral parts of the polymer backbone, influencing its thermal and mechanical properties.

The 2-bromoethoxy group is an excellent initiating site for Atom Transfer Radical Polymerization (ATRP), a robust and widely used controlled/living polymerization technique. taylorandfrancis.com Living polymerization methods are characterized by the absence of chain-termination reactions, allowing polymer chains to grow at a constant rate. numberanalytics.comnumberanalytics.com This enables precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. taylorandfrancis.comnumberanalytics.com

In this context, this compound acts as an initiator. The carbon-bromine bond is reversibly cleaved by a transition metal catalyst (typically a copper-ligand complex), generating a radical that initiates the polymerization of vinyl monomers like styrene, acrylates, or methacrylates. researchgate.net The key advantages of using this initiator in a living polymerization are:

Controlled Molecular Weight: The final molecular weight of the polymer is determined by the initial ratio of monomer to initiator. taylorandfrancis.com

Narrow Polydispersity Index (PDI): Living polymerizations yield polymers with PDI values close to 1.0, indicating a high degree of uniformity in chain length. numberanalytics.com

End-Group Functionality: Every resulting polymer chain is guaranteed to have a 4-(dodecyloxy)phenyl ethoxy group at one end, imparting specific chemical and physical properties.

Synthesis of Functional Polymers, Copolymers, and Block Copolymers with Tailored Properties

The ability to use this compound as an initiator in living polymerization opens the door to creating complex macromolecular architectures. rsc.orgharth-research-group.org

Functional Polymers: Using this compound as an ATRP initiator directly yields end-functionalized homopolymers. The dodecyloxy-bearing end-group can be used to modify surface properties, promote self-assembly, or improve solubility in specific media.

Block Copolymers: The most powerful application of living polymerization is the synthesis of block copolymers. rsc.orgharth-research-group.org A first monomer is polymerized using the initiator to create a living homopolymer block. Because the chain ends remain active, a second monomer can be introduced to grow a second, chemically distinct block. researchgate.net For example, a hydrophobic monomer like styrene can be polymerized first, followed by a hydrophilic monomer like acrylic acid, resulting in an amphiphilic diblock copolymer with the initiator fragment at its terminus. Such materials are known to self-assemble in selective solvents to form nanoscale structures like micelles and vesicles. rsc.org

Copolymers with Tailored Properties: Random or gradient copolymers can also be synthesized by polymerizing a mixture of monomers. The incorporation of the dodecyloxybenzene moiety, whether as an end group or as part of a monomer unit, allows for the fine-tuning of properties such as thermal stability, solubility, and mechanical strength.

Structure-Property Relationships in Polymers Derived from this compound

The physical and chemical properties of polymers are intrinsically linked to their molecular structure. slideshare.net In polymers derived from this compound, the long alkyl side chain plays a dominant role in determining the final material characteristics. nih.govrsc.org

The dodecyloxy (-OC₁₂H₂₅) side chain has a profound impact on polymer properties by influencing chain packing, mobility, and intermolecular interactions.

Flexibility and Thermal Properties: The long, flexible alkyl chain acts as a covalently attached plasticizer. It increases the free volume between polymer backbones, disrupting close packing and enhancing segmental motion. This leads to a significant decrease in the glass transition temperature (T₉), making the polymer more flexible and less brittle at room temperature. nih.govrsc.org

Solubility: The nonpolar nature of the dodecyl group enhances the solubility of the polymer in nonpolar organic solvents like toluene, chloroform, and tetrahydrofuran. dronacharya.info

Morphology and Self-Assembly: The presence of long side chains can induce microphase separation and ordered structures in the solid state. nih.govnih.gov These alkyl chains can crystallize or form lamellar structures through interdigitation, which co-exist with the amorphous or crystalline domains of the polymer backbone. nih.gov This behavior is particularly important in conjugated polymers, where side-chain organization directly affects charge transport properties. rsc.org In amphiphilic block copolymers, the strong incompatibility between the hydrophobic dodecyloxy-containing block and a hydrophilic block drives self-assembly into well-defined nanostructures. nih.gov

The following table provides a comparative summary of how the dodecyloxy side chain is expected to influence key polymer properties, based on established principles of polymer science. slideshare.netnih.govrsc.org

Interactive Data Table: Effect of Dodecyloxy Side Chain on Polymer Properties

Property Polymer without Dodecyloxy Chain (e.g., Polystyrene) Polymer with Dodecyloxy Side Chain Rationale
Glass Transition (T₉) Higher Lower Increased free volume and chain mobility (plasticization effect). rsc.org
Flexibility Lower (more brittle) Higher (more ductile) Reduced intermolecular forces between backbones.
Solubility (in nonpolar solvents) Moderate High Favorable enthalpic interactions with nonpolar solvents. dronacharya.info
Solid-State Morphology Amorphous or Semicrystalline Potential for lamellar ordering or liquid crystallinity Microphase separation driven by side-chain self-assembly. nih.govnih.gov

| Young's Modulus | Higher | Lower | Decreased stiffness due to increased chain mobility. rsc.org |

Role of Bromoethoxy-derived Functionalities on Polymer Reactivity and Cross-linking

The presence of the bromoethoxy group on the benzene (B151609) ring of this compound is pivotal to its function in polymer chemistry. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making the bromoethoxy moiety a highly reactive site for initiating polymerization or for post-polymerization modification. This reactivity is fundamental to creating cross-linked polymer networks, which are crucial for enhancing the mechanical and thermal properties of materials.

The general mechanism involves the reaction of the bromoethoxy group with a suitable nucleophile, leading to the formation of a new covalent bond and the displacement of the bromide ion. This process can be utilized in several ways:

Initiation of Polymerization: The bromoethoxy group can act as an initiator for certain types of polymerizations, such as atom transfer radical polymerization (ATRP). In this scenario, the carbon-bromine bond is homolytically cleaved in the presence of a transition metal catalyst, generating a radical that can then propagate with monomer units.

Grafting Polymers: Pre-existing polymer chains containing nucleophilic groups can be grafted onto the aromatic backbone of this compound derivatives. This allows for the creation of well-defined graft copolymers with unique architectures and properties.

Cross-linking: When difunctional or multifunctional monomers containing the bromoethoxy group are used, they can react with other polymer chains or monomers to form a three-dimensional network. The degree of cross-linking can be controlled by the stoichiometry of the reactants and the reaction conditions, allowing for fine-tuning of the material's properties, such as its modulus, swelling behavior, and thermal stability. rsc.org

The dodecyloxy side chain also plays a significant, albeit indirect, role in the reactivity. This long alkyl chain enhances the solubility of the monomer and the resulting polymer in common organic solvents, which is often a critical factor for achieving homogeneous reaction conditions and high molecular weight polymers.

Table 1: Reactivity of Bromoethoxy-derived Functionalities

Reaction TypeRole of Bromoethoxy GroupResulting StructureKey Factors Influencing Reactivity
Nucleophilic SubstitutionElectrophilic site for nucleophilic attackEther, ester, or amine linkagesNature of the nucleophile, solvent, temperature
Atom Transfer Radical Polymerization (ATRP)InitiatorPolymer chains with terminal bromineCatalyst system, monomer concentration
Cross-linking ReactionsReactive site for network formation3D polymer networkFunctionality of monomers, reaction stoichiometry

Applications in Advanced Polymeric Materials Research

The unique combination of a reactive functional group and a long, flexible side chain in this compound and its derivatives makes it a promising building block for a variety of advanced polymeric materials.

Self-Healing Polymers: The reversible nature of certain chemical bonds that can be formed from the bromoethoxy group makes it a candidate for creating self-healing materials. For instance, polymers can be designed where the cross-links are dynamic covalent bonds. When the material is damaged, these bonds can break and reform under specific stimuli, such as heat or light, allowing the material to repair itself. While direct use of this compound in widely commercialized self-healing systems is not yet prevalent, the fundamental chemistry of its reactive group is analogous to chemistries used in established self-healing systems.

Smart Polymers: Smart polymers, or stimuli-responsive polymers, are materials that undergo significant changes in their properties in response to small external stimuli. The dodecyloxy chain can impart a degree of environmental sensitivity, particularly to temperature. In aqueous environments, polymers containing such long alkyl chains can exhibit lower critical solution temperature (LCST) behavior, where they transition from soluble to insoluble upon heating. The bromoethoxy group can be used to incorporate other stimuli-responsive moieties, such as pH-sensitive groups or photo-responsive units, leading to multi-responsive smart materials.

Conductive Polymers: One of the most promising areas of application for derivatives of this compound is in the field of conductive polymers, particularly in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. PPVs are a class of conjugated polymers known for their electroluminescent and conductive properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The incorporation of long alkoxy side chains, such as dodecyloxy, is a well-established strategy to improve the processability of PPVs by increasing their solubility in organic solvents. The bromoethoxy group on the monomer can serve multiple purposes. It can be a reactive handle for post-polymerization modification to fine-tune the electronic properties of the polymer. Furthermore, it can be utilized to create cross-linkable PPV derivatives. Cross-linking the polymer chains after device fabrication can enhance the morphological stability and lifespan of the organic electronic devices.

Table 2: Potential Applications in Advanced Polymeric Materials

Application AreaRole of this compound DerivativeResulting Polymer PropertyResearch Findings/Potential
Self-Healing Polymers Monomer for creating dynamic cross-linksReversible bond formationThe reactive bromoethoxy group allows for the introduction of dynamic covalent bonds, a key principle in intrinsic self-healing materials.
Smart Polymers Introduction of stimuli-responsive moietiesTemperature, pH, or light sensitivityThe dodecyloxy chain can induce thermo-responsiveness, while the bromoethoxy group enables further functionalization with other responsive units.
Conductive Polymers Solubilizing and functional monomer for PPV synthesisEnhanced processability and potential for cross-linkingThe dodecyloxy group improves solubility, and the bromoethoxy group provides a site for creating stable, cross-linked networks for improved device performance.

Liquid Crystalline Materials and Supramolecular Assemblies Derived from 1 2 Bromoethoxy 4 Dodecyloxy Benzene

Design Principles for Mesogenic Compounds Incorporating the 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene Core

The design of liquid crystalline materials from the this compound core is guided by the fundamental principles of molecular structure-property relationships. The aim is to create calamitic, or rod-like, molecules that exhibit mesophases upon changes in temperature. The core structure of this compound already possesses key features conducive to liquid crystallinity.

The central benzene (B151609) ring provides the necessary rigidity, a common feature in many mesogenic molecules. The long dodecyloxy chain (C₁₂H₂₅O-) is a flexible tail that promotes the formation of ordered, yet fluid, smectic and nematic phases. This long alkyl chain, through nanosegregation from the rigid cores, can induce layered arrangements (smectic phases) in the resulting molecules.

Synthesis of Liquid Crystalline Derivatives from this compound

The synthesis of liquid crystalline derivatives from this compound typically involves the substitution of the bromine atom with a suitable nucleophile to extend the molecular structure. A common and versatile method is the Williamson ether synthesis, where the bromoethoxy group reacts with a phenoxide to form a new ether linkage. This reaction is advantageous for creating molecules with multiple aromatic rings connected by flexible spacers.

For example, a typical synthetic route could involve the reaction of this compound with a substituted phenol (B47542), such as 4-cyanophenol or 4-nitrophenol, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). The resulting molecule would have a more extended, rod-like shape, which is a prerequisite for liquid crystalline behavior.

Another synthetic approach could involve the conversion of the bromoethoxy group into other functional groups, which can then be used in subsequent coupling reactions. For instance, the bromine could be displaced by an azide (B81097) group, followed by a "click" reaction, or converted to an amine for the formation of imine (Schiff base) linkages. Schiff base derivatives are well-known for their liquid crystalline properties and are often synthesized through the condensation of an amine with an aldehyde.

The general synthetic strategy is to build upon the this compound core to create a more anisotropic molecule. The choice of reactants and reaction conditions will determine the final molecular structure and, consequently, its mesomorphic properties.

Table 1: Representative Synthetic Scheme for a Liquid Crystal Derivative

Step Reactants Reagents and Conditions Product
14-(dodecyloxy)phenol, 1,2-dibromoethane (B42909)K₂CO₃, Acetone, RefluxThis compound
2This compound, 4-cyanophenolK₂CO₃, DMF, Heat1-(2-(4-cyanophenoxy)ethoxy)-4-(dodecyloxy)benzene

Phase Behavior and Mesophase Characterization Techniques for Novel Liquid Crystals

The liquid crystalline behavior of new compounds derived from this compound is investigated using a combination of thermal and optical techniques. The type of mesophase (e.g., nematic, smectic A, smectic C) and the temperatures at which phase transitions occur are key characteristics of a liquid crystal.

Polarized Optical Microscopy (POM) for Texture Analysis

Polarized Optical Microscopy (POM) is a primary tool for identifying liquid crystalline phases. When a liquid crystalline sample is viewed between crossed polarizers, it exhibits characteristic textures that are unique to each type of mesophase. For instance, a nematic phase might show a "schlieren" texture with dark brushes, while a smectic A phase often displays "focal conic" or "fan-shaped" textures. By observing the sample as it is heated and cooled, the transition from the crystalline solid to the first mesophase, subsequent transitions between different mesophases, and finally the clearing point to the isotropic liquid can be visually identified.

X-ray Diffraction (XRD) for Mesophase Structure Determination

X-ray diffraction (XRD) provides detailed information about the molecular arrangement within a mesophase. In the nematic phase, a diffuse scattering pattern indicates long-range orientational order but no positional order. For smectic phases, XRD patterns show one or more sharp, low-angle reflections, which correspond to the layer spacing (d). This allows for the determination of the layer thickness and provides insights into the molecular arrangement within the layers, such as whether the molecules are tilted (as in a smectic C phase) or perpendicular to the layer planes (as in a smectic A phase). By analyzing the d-spacing in relation to the calculated molecular length, one can infer details about intermolecular packing and the degree of chain interdigitation.

Table 2: Hypothetical Phase Transition Data for a Derivative of this compound

Compound Phase Transition Temperature (°C)
Example DerivativeCrystal to Smectic A85
Smectic A to Nematic110
Nematic to Isotropic125

Note: This data is illustrative and based on typical values for similar calamitic liquid crystals.

Formation of Supramolecular Structures and Self-Assembly Processes

The formation of liquid crystalline phases is a manifestation of molecular self-assembly, where molecules spontaneously organize into ordered structures. This process is driven by a delicate balance of non-covalent interactions.

Non-Covalent Interactions in Molecular Organization

The self-assembly of liquid crystals derived from this compound is governed by a variety of non-covalent interactions. These weak and reversible forces dictate the spatial arrangement of the molecules. Key interactions include:

π-π stacking: The aromatic benzene rings in the molecular core can interact through π-π stacking, which contributes to the parallel alignment of the molecules and the stability of the mesophase.

Dipole-dipole interactions: If the derivative contains polar groups, such as cyano or nitro groups, dipole-dipole interactions will significantly influence the molecular organization, often leading to more ordered smectic phases.

Hydrogen bonding: While not inherent to the parent molecule, if the synthetic derivatives are designed to include hydrogen bond donors and acceptors, these strong directional interactions can be a powerful tool to control the self-assembly process and create more complex supramolecular structures.

The interplay of these non-covalent forces, along with the molecular shape, determines the final supramolecular architecture, be it a nematic, smectic, or more complex liquid crystalline phase. The study of these interactions is fundamental to understanding and designing new materials with tailored properties.

Influence of Alkyl Chain Length on Self-Assembly Parameters

The self-assembly of calamitic (rod-like) molecules into ordered liquid crystalline phases is highly dependent on their molecular structure. For molecules like this compound, the length of the flexible alkyl chain (the dodecyloxy group) plays a critical role in determining the type and stability of the mesophases formed.

In homologous series of liquid crystals, increasing the length of the terminal alkyl chain generally enhances the stability of smectic phases relative to nematic phases. Shorter alkyl chains tend to favor the formation of the less-ordered nematic phase, where molecules exhibit long-range orientational order but no positional order. As the alkyl chain lengthens, the van der Waals interactions between adjacent molecules increase, promoting the formation of layered structures characteristic of smectic phases (e.g., Smectic A and Smectic C). researchgate.netmdpi.com This trend is a result of the increased aspect ratio and the micro-segregation of the flexible aliphatic chains from the rigid aromatic cores.

While specific experimental data for the 1-(2-bromoethoxy)-4-(alkoxy)benzene series is not available, the expected trend in phase transitions can be illustrated. As the alkyl chain length (n) increases, the melting point from the crystalline (Cr) state generally decreases, and the stability of the smectic (Sm) phase is expected to increase.

Illustrative Data Table: Hypothetical Phase Transitions for a 1-(2-Bromoethoxy)-4-(alkoxy)benzene Homologous Series

Alkyl Chain (n)Cr-Sm/N Transition (°C)Sm-N Transition (°C)N-Iso Transition (°C)Mesophase(s) Observed
4--~85Nematic (N)
6~65-~92Nematic (N)
8~60~75~95Smectic A (SmA), N
10~58~85~96Smectic A (SmA), N
12~55~90~94Smectic A (SmA), N
14~52~93~91Smectic A (SmA)
16~50~95-Smectic A (SmA)

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on general trends observed in similar liquid crystalline systems and is not derived from experimental measurements of this specific compound series.

Potential for Anisotropic Materials and Electro-Optical Applications in Research

The molecular structure of this compound suggests significant potential for the formation of anisotropic materials with applications in electro-optics. Anisotropic properties, where physical characteristics like refractive index and dielectric constant vary with direction, are the hallmark of liquid crystals. nih.gov

The key features of the molecule that support this potential include:

A Rigid Aromatic Core: The substituted benzene ring provides the necessary rigidity and polarizability anisotropy, which is a fundamental requirement for liquid crystal formation. researchgate.net This core structure allows the molecules to align preferentially along a common direction, known as the director.

Terminal Flexibility and Polarity: The molecule possesses a flexible dodecyloxy chain at one end and a polar 2-bromoethoxy group at the other. The long alkyl chain is crucial for modulating the mesophase type and stability range, as discussed previously. The terminal bromoethoxy group introduces a significant dipole moment perpendicular to the main molecular axis. This terminal dipole is critical for the material's ability to respond to an external electric field. mdpi.com

The unique properties of thermotropic liquid crystals have led to the development of numerous electro-optical devices. mdpi.com The ability to reorient liquid crystal molecules with an electric field allows for the modulation of light, forming the basis of technologies such as liquid crystal displays (LCDs), optical switches, and spatial light modulators. uni-stuttgart.de The presence of terminal functional groups with strong dipoles, such as the bromoethoxy group in the target molecule, is often exploited to enhance the dielectric anisotropy of the material, which can lead to lower operating voltages and faster switching times in devices. acs.org

Research into new liquid crystalline materials often focuses on tailoring molecular structure to optimize these electro-optical properties. By synthesizing and studying homologous series of compounds like 1-(2-bromoethoxy)-4-(alkoxy)benzene, researchers could systematically investigate how changes in the alkyl chain length and terminal groups affect the dielectric anisotropy, birefringence (anisotropy of refractive index), and viscoelastic constants, all of which are critical parameters for device performance.

Applications in Organic Electronics and Optoelectronic Devices Excluding Clinical/biological

Role of 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene in Conjugated Polymer Synthesis for Organic Electronics

The primary role of this compound in organic electronics is as a monomer for the synthesis of conjugated polymers, particularly derivatives of poly(p-phenylene vinylene) (PPV). The bromoethoxy group provides a reactive site for polymerization reactions, such as the Gilch or Wittig-Horner reactions, which are commonly employed to form the vinylene linkages that create the conjugated backbone of the polymer. The long dodecyloxy side chain is crucial for ensuring the solubility of the resulting polymer in common organic solvents, a critical factor for solution-based processing techniques like spin coating and inkjet printing.

The synthesis of PPV derivatives from such monomers allows for the fine-tuning of the polymer's electronic and physical properties. The presence of the dodecyloxy group can influence the polymer's morphology in the solid state, affecting intermolecular packing and, consequently, charge transport and luminescent properties. aip.orgchemicalpapers.com Research on various PPV derivatives has shown that modifying the side chains attached to the polymer backbone is an effective strategy to control attributes like solubility, electrical conductivity, and electroluminescence. chemicalpapers.com For instance, the incorporation of oxygen atoms in the side chains, as in the case of the ethoxy group in this compound, has been shown to improve solubility, which can lead to better film formation and potentially enhanced device performance. tdl.org

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) as Building Blocks for Active Layers or Charge Transport Materials

Polymers derived from this compound are prime candidates for use as the active layer in organic light-emitting diodes (OLEDs) and as donor or acceptor materials in organic photovoltaics (OPVs). In OLEDs, the conjugated backbone of the polymer provides the medium for the recombination of electrons and holes to generate light. The dodecyloxy side chain not only aids in processing but also helps to prevent aggregation of the polymer chains, which can otherwise lead to quenching of the luminescence. nih.gov

The electronic properties of these polymers, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tailored by the specific structure of the monomer. These energy levels are critical for the efficient injection of charge carriers from the electrodes and for controlling the color of the emitted light in OLEDs. In OPVs, the proper alignment of the HOMO and LUMO levels of the donor and acceptor materials is essential for efficient exciton (B1674681) dissociation and charge generation. PPV derivatives are frequently used in both OLEDs and OPVs due to their strong photoluminescence and electroluminescence. chemicalpapers.comtdl.org

Charge Transport Properties in Materials Derived from this compound

The charge transport characteristics of materials derived from this compound are heavily influenced by the dodecyloxy side chain. aip.orgrsc.org The arrangement and packing of the polymer chains in the solid film dictate the efficiency with which charges can move through the material. Long, flexible side chains like dodecyloxy can lead to a more disordered film morphology compared to polymers with shorter or no side chains. However, they are essential for processability.

Studies on alkoxy-substituted PPVs have demonstrated that both the chemical structure and the processing conditions play a significant role in determining the charge-carrier mobility. aip.org For instance, the choice of solvent and annealing temperature can alter the polymer film's morphology, thereby affecting charge transport. aip.org It has been observed that upon excitation, ultrafast charge generation can occur within the polymer chains, followed by rapid recombination. aps.org The presence of bulky side chains can influence the distance between polymer backbones, which in turn affects the intermolecular charge hopping rates. In some cases, polar alkoxy side chains have been shown to promote stronger molecular stacking, which can facilitate charge transport. rsc.org The mobility in such polymers can be anisotropic, with different values for charge transport parallel and perpendicular to the substrate. aip.org

Luminescence and Photophysical Properties of Derivatives for Optoelectronic Functionality

Derivatives of this compound, specifically the corresponding PPV-type polymers, are expected to exhibit interesting luminescence and photophysical properties. The color of the emitted light is determined by the energy gap between the HOMO and LUMO of the conjugated polymer. The introduction of alkoxy side chains, such as dodecyloxy, can influence this energy gap.

The photophysical properties of PPV derivatives are a subject of extensive research. nih.govtaylorfrancis.com The structure of the side chains can affect the aggregation behavior of the polymer in the solid state, which in turn influences the emission properties. rsc.org For example, different alkyl chain structures can lead to the formation of H- or J-aggregates, resulting in different solid-state optical properties. rsc.org The photoluminescence and electroluminescence of PPV derivatives are key to their application in OLEDs. chemicalpapers.com The efficiency of these processes can be affected by factors such as the quality of the film and the presence of any impurities or defects.

Below is a table summarizing the typical photophysical properties of a related PPV derivative with alkoxy side chains.

PropertyValue
Absorption Maximum (in solution)~490-500 nm
Emission Maximum (in solution)~520-550 nm
Absorption Maximum (thin film)~500-510 nm
Emission Maximum (thin film)~550-580 nm

Note: These values are representative of PPV derivatives with alkoxy side chains and may vary for the specific polymer derived from this compound.

Device Fabrication and Performance Evaluation in Academic Research Contexts

In an academic research setting, devices utilizing polymers derived from this compound would be fabricated using solution-based techniques. A typical device structure for an OLED might involve spin-coating a thin film of the polymer onto a transparent conductive oxide (such as indium tin oxide, ITO) which serves as the anode. This would be followed by the deposition of an electron-transporting layer and a low work function metal cathode (like calcium or aluminum).

The performance of such devices would be evaluated based on several key metrics. For OLEDs, these include the turn-on voltage, brightness (luminance), current-voltage characteristics, and external quantum efficiency (EQE). google.comresearchgate.net For OPVs, the important parameters are the open-circuit voltage (Voc), short-circuit current (Jsc), fill factor (FF), and power conversion efficiency (PCE). The stability and lifetime of the devices under operation would also be critical areas of investigation. Research has shown that the performance of devices based on PPV derivatives can be significantly improved by optimizing the device architecture, such as by using multi-layer structures. google.comresearchgate.net

Theoretical and Computational Chemistry Studies of 1 2 Bromoethoxy 4 Dodecyloxy Benzene

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. conicet.gov.arresearchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within a molecule. conicet.gov.ar For 1-(2-bromoethoxy)-4-(dodecyloxy)benzene, these calculations can be performed using various basis sets, such as 6-311++G(d,p), to obtain accurate descriptions of its properties. banglajol.infoglobalresearchonline.net

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

In the case of this compound, the analysis of the LUMO is particularly important for understanding the reactivity of the bromine atom. The LUMO represents the ability of the molecule to accept an electron. globalresearchonline.net In an SN2 reaction, the nucleophile's HOMO attacks the LUMO of the electrophile, which is typically an antibonding orbital associated with the carbon-leaving group bond. libretexts.org For the bromoethoxy group, the C-Br antibonding orbital is a significant component of the LUMO. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. Computational analysis would likely show that the LUMO is localized around the bromoethoxy group, making the carbon atom attached to the bromine the primary site for nucleophilic substitution.

Illustrative Data Table: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the electron-rich benzene (B151609) ring and the oxygen atoms.
LUMO-0.8Primarily localized on the antibonding orbital of the C-Br bond.
HOMO-LUMO Gap5.7Indicates the molecule's chemical stability.

Note: The values presented in this table are illustrative and represent typical results that would be obtained from DFT calculations.

The long dodecyloxy chain introduces significant conformational flexibility to the molecule. Understanding the preferred conformations is crucial as it influences the molecule's physical properties and how it interacts with other molecules. Quantum chemical calculations can be used to determine the relative energies of different conformers. By systematically rotating the dihedral angles along the dodecyloxy chain and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations. These calculations would likely reveal that an extended, all-trans conformation of the alkyl chain is energetically favored in the gas phase to minimize steric hindrance.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Prediction

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of larger systems over time. jinr.ru MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. jinr.ru

For this compound, MD simulations can provide a more realistic picture of the dodecyloxy chain's conformational landscape in different environments (e.g., in a solvent or in the solid state). jinr.ru These simulations can also be used to predict the self-assembly behavior of the molecule. Due to its amphiphilic nature, with a polar head (the bromoethoxy-substituted benzene ring) and a nonpolar tail (the dodecyloxy chain), this molecule is a candidate for forming organized structures like micelles or bilayers in appropriate solvents. MD simulations can model these aggregation processes and provide insights into the structure and stability of the resulting assemblies. nih.gov

Structure-Property Relationship Modeling at the Molecular Level for Rational Design

By systematically modifying the structure of this compound in silico and calculating its properties, a Quantitative Structure-Property Relationship (QSPR) can be established. researchgate.net This involves correlating specific structural features (descriptors) with calculated properties like electronic characteristics, solubility, or reactivity. researchgate.net For instance, the length of the alkoxy chain, the nature of the halogen on the ethoxy group, or the substitution pattern on the benzene ring can be varied. The results of these calculations can then be used to build a model that predicts the properties of yet-unsynthesized derivatives, guiding the rational design of molecules with desired characteristics.

Computational Design of Novel Derivatives with Tailored Properties for Specific Applications

Building upon QSPR models, computational chemistry allows for the proactive design of novel derivatives of this compound. nih.gov For example, if the goal is to create a molecule with enhanced liquid crystalline properties, modifications can be made to promote specific intermolecular interactions that favor the formation of liquid crystal phases. This could involve altering the length of the alkyl chain or introducing other functional groups to the benzene ring to fine-tune the molecule's shape and polarity. DFT and MD simulations can then be used to screen these virtual compounds and prioritize the most promising candidates for synthesis. nih.gov

Illustrative Data Table: Designed Derivatives and Predicted Properties

DerivativeModificationPredicted Property Change
1 Replace -Br with -ClIncreased reactivity towards some nucleophiles.
2 Extend dodecyloxy to hexadecyloxyEnhanced self-assembly and potential for liquid crystal formation.
3 Add a nitro group to the benzene ringAltered electronic properties and increased polarity.

Note: The predicted property changes are based on general chemical principles and would be quantified through computational studies.

Predictive Modeling of Spectroscopic Data for Experimental Validation

A crucial aspect of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results for validation. researchgate.net For this compound, methods like Time-Dependent DFT (TD-DFT) can be used to calculate the UV-visible absorption spectrum by determining the energies of electronic transitions. conicet.gov.ar Similarly, the vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. researchgate.net Agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the predicted molecular structure. researchgate.net

Future Research Directions and Emerging Areas for 1 2 Bromoethoxy 4 Dodecyloxy Benzene

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Functionalization

The primary site for functionalization on 1-(2-bromoethoxy)-4-(dodecyloxy)benzene is the terminal bromine atom on the ethoxy chain. This alkyl bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution, a cornerstone of synthetic organic chemistry.

Future research will likely focus on expanding the library of derivatives through reactions with a wide array of nucleophiles. The bromine atom, being a good leaving group, can be readily displaced. Key reaction classes to be explored include:

Etherification and Esterification: Reaction with various alcohols, phenols, and carboxylates to introduce new functional tails.

Amination: Reactions with primary and secondary amines to introduce nitrogen-containing groups, which can impart pH-responsiveness or metal-coordinating capabilities.

Thiolation: Reactions with thiols to create thioethers, useful for surface anchoring (e.g., on gold) or creating disulfide linkages for redox-responsive systems.

Azide (B81097) Introduction: Reaction with sodium azide to form an azido-terminated derivative. This is a particularly powerful transformation, as the resulting azide group is a gateway to "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for highly efficient and specific conjugation to other molecules. rsc.org

To optimize these transformations, research into advanced catalytic systems will be essential. While many nucleophilic substitutions can proceed with a simple base, the use of phase-transfer catalysts could enhance reaction rates and yields, especially in biphasic systems, given the long, nonpolar dodecyloxy chain. Furthermore, while the alkyl bromide is not directly suitable for cross-coupling reactions, its conversion to other functional groups could open pathways for catalytic C-C bond formation. For instance, conversion to an organometallic reagent could precede coupling reactions to build more complex molecular architectures.

Development of Advanced Materials with Enhanced Performance Characteristics

The amphiphilic nature of this compound, with its nonpolar dodecyl tail and polarizable aromatic core, strongly suggests its utility in the development of soft materials, particularly liquid crystals and functional polymers.

Liquid Crystals: The long, flexible dodecyloxy chain combined with the rigid phenyl ring is a classic design motif for calamitic (rod-shaped) liquid crystals. Research has shown that molecules with similar structures, such as those containing dodecyloxy chains or stilbazole cores, exhibit rich liquid crystalline behavior. whiterose.ac.ukrsc.org Future work would involve synthesizing series of derivatives by modifying the bromoethoxy terminus and studying how these changes affect the type of mesophase (e.g., nematic, smectic) and the phase transition temperatures. This allows for the fine-tuning of material properties for applications in displays or optical sensors.

Functional Polymers: The bromo-functional group makes this compound an ideal monomer or grafting agent for polymer synthesis. It can be used as an initiator for certain types of living polymerization or, more commonly, it can be incorporated into a polymer backbone or as a side chain. Subsequent modification of the bromine atom, as described in section 9.1, would allow for the creation of functional polymers with tailored properties, such as specific recognition sites or stimuli-responsive behavior. Its structural analogue, 1,4-bis(2-bromoethoxy)benzene, is known to be a valuable precursor in polymer chemistry.

Integration into Hybrid Organic-Inorganic Systems for Multifunctional Materials

Hybrid organic-inorganic materials combine the properties of disparate materials to achieve synergistic or novel functionalities. nih.gov The reactive handle on this compound makes it an excellent candidate for surface modification of inorganic materials.

Future research could explore the covalent grafting of this molecule onto hydroxyl-terminated surfaces like silica (B1680970) (SiO₂), titania (TiO₂), or other metal oxides. The bromo-group can be converted into a silane-containing group (e.g., via hydrosilylation of an intermediate alkene or reaction with an amino-silane) to facilitate robust anchoring. This would create a self-assembled monolayer on the inorganic surface, where the long dodecyl chains would form a dense, hydrophobic coating. Such coatings are of interest for creating water-repellent surfaces, reducing friction, or controlling surface energy in microfluidic devices. The ability to further functionalize the terminal end of the chain before or after grafting opens a pathway to creating "smart" surfaces that can respond to external stimuli.

Application in Niche Advanced Technologies

The tailored properties of materials derived from this compound could enable several niche technological applications.

Chemical Sensors: The molecule can be a foundational component of a chemical sensor. The aromatic core and long alkyl chain can create a local environment that selectively pre-concentrates specific analytes from a sample matrix. By replacing the bromine with a chromophore or fluorophore, the binding of a target analyte could trigger a detectable change in the optical properties (color or fluorescence) of the material.

Stimuli-Responsive Materials: These are "smart" materials that change their properties in response to external triggers like light, pH, or temperature. rsc.org Derivatives of this compound could be designed to be stimuli-responsive. For example, incorporating it into a polymer and then functionalizing it with a photo-cleavable group could lead to a material that changes its solubility or shape upon UV irradiation.

Separation Membranes: The performance of separation membranes often depends on their surface chemistry. Modifying the surface of a porous membrane support with a liquid crystalline layer derived from this compound could enhance separation selectivity. nih.gov The ordered molecular arrangement in a liquid crystal phase can create well-defined pathways for selective transport of certain molecules while blocking others, a principle that could be applied to gas or liquid separations. nih.gov

Interdisciplinary Research Opportunities with Physics, Engineering, and Nanoscience

The potential of this compound extends beyond pure chemistry, offering fertile ground for interdisciplinary collaboration.

Physics: The study of liquid crystal phases formed by this molecule and its derivatives is a fundamental area of condensed matter physics. Research would involve characterizing the novel phase behaviors, understanding the physics of phase transitions, and modeling the self-assembly processes that govern the formation of these ordered structures. rsc.org

Engineering: Materials engineers could utilize polymers and hybrid materials derived from this compound to fabricate devices. This includes designing and testing chemical sensors, developing anti-fouling coatings for marine or biomedical applications, and engineering "smart" surfaces with switchable wettability.

Nanoscience: At the nanoscale, the amphiphilic nature of the molecule is paramount. It can self-assemble in solution to form micelles or vesicles, or at interfaces to form highly ordered self-assembled monolayers. Nanoscience researchers could exploit this behavior to build complex, hierarchical nanostructures for applications in drug delivery, nanocatalysis, or molecular electronics.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents on the benzene ring (e.g., dodecyloxy protons at δ 0.8–1.5 ppm; bromoethoxy protons at δ 3.6–4.3 ppm) .
  • FT-IR : Confirm ether linkages (C-O-C stretch at 1200–1250 cm⁻¹) and aryl bromide (C-Br stretch at 500–600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ≈ 457.2) and isotopic patterns for bromine .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Q. Methodological Answer :

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing at elevated temperatures (e.g., 50°C) to reduce rotational barriers in the dodecyl chain .
  • 2D-COSY/HMBC : Map coupling between bromoethoxy protons and adjacent carbons to confirm regiochemistry .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-(2-Bromoethoxy)-4-methylbenzene in ) to validate assignments .

Basic: What are its primary applications in materials science?

Q. Methodological Answer :

  • Liquid Crystal Engineering : The dodecyloxy chain promotes mesophase stability, while the bromoethoxy group enables cross-linking in polymerizable mesogens .
  • Supramolecular Assembly : Acts as a building block for columnar phases due to its amphiphilic structure. Characterize via XRD or DSC to assess phase behavior .

Advanced: How does its reactivity compare in electrophilic substitution versus nucleophilic displacement?

Q. Methodological Answer :

  • Electrophilic Substitution : The electron-rich benzene ring (due to alkoxy groups) directs electrophiles (e.g., nitration) to the para position. Monitor regioselectivity using HPLC .
  • Nucleophilic Displacement : The bromoethoxy group undergoes SN2 reactions with nucleophiles (e.g., azide, amines). Kinetic studies (e.g., using Eyring plots) reveal steric hindrance from the dodecyl chain slows reactivity compared to shorter-chain analogs .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to potential bromide vapor release .
  • Waste Disposal : Collect halogenated byproducts separately and treat via incineration or licensed hazardous waste services .

Advanced: How can hazardous byproducts (e.g., HBr) be managed during synthesis?

Q. Methodological Answer :

  • Scrubber Systems : Trap HBr gas using alkaline solutions (e.g., NaOH) in gas washing bottles .
  • In Situ Neutralization : Add a mild base (e.g., NaHCO₃) to the reaction mixture to neutralize HBr as it forms .
  • Real-Time Monitoring : Use pH sensors or litmus paper to track acidity and adjust conditions dynamically .

Basic: What are its solubility properties in common solvents?

Q. Methodological Answer :

  • High Solubility : In non-polar solvents (hexane, toluene) due to the dodecyl chain.
  • Moderate Solubility : In chlorinated solvents (DCM, chloroform) and THF.
  • Low Solubility : In polar solvents (water, methanol). Confirm via turbidity tests or UV-Vis spectroscopy .

Advanced: How can computational modeling (e.g., DFT) predict its reactivity or crystallinity?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and charge distribution. Compare with XRD data from for validation .
  • MD Simulations : Simulate packing efficiency of the dodecyl chain to forecast crystallinity trends. Correlate with DSC melting points .

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